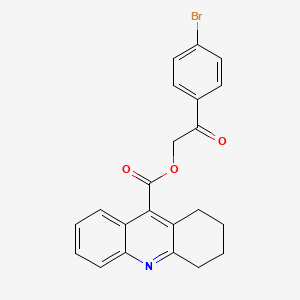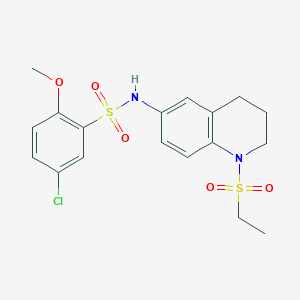![molecular formula C20H18Cl2N2O3 B2748410 (2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE CAS No. 696608-86-3](/img/structure/B2748410.png)
(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE is an organic compound with a complex structure that includes cyano, dichlorophenyl, and dimethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with malononitrile to form an intermediate, which is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenyl 2,4-Dichlorobenzoate: Shares the dichlorophenyl group but differs in other structural aspects.
2-(2-Chloro-3,4-dimethoxy)phenethylamine: Contains the dimethoxyphenyl group but lacks the cyano and dichlorophenyl groups.
Uniqueness
(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-26-18-6-3-13(9-19(18)27-2)7-8-24-20(25)15(12-23)10-14-4-5-16(21)11-17(14)22/h3-6,9-11H,7-8H2,1-2H3,(H,24,25)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOKUQITUHNOQG-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748327.png)

![1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2748330.png)
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2748331.png)
![2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole](/img/structure/B2748332.png)

![N-(2-(6-((1-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2748334.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2748336.png)
![2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-phenyl 3-methylbenzoate](/img/structure/B2748339.png)
![1-(2-Methoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2748341.png)

![N-(4-ethylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2748343.png)


